molecular formula C5H3N3S B15219329 2-Mercaptopyrimidine-4-carbonitrile CAS No. 1330755-49-1

2-Mercaptopyrimidine-4-carbonitrile

Cat. No.: B15219329
CAS No.: 1330755-49-1
M. Wt: 137.16 g/mol
InChI Key: SKEOFJGCGAOJAR-UHFFFAOYSA-N
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Description

2-Mercaptopyrimidine-4-carbonitrile: is a heterocyclic compound containing sulfur and nitrogen atoms within its structure It is a derivative of pyrimidine, characterized by the presence of a mercapto group (-SH) at the second position and a cyano group (-CN) at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercaptopyrimidine-4-carbonitrile typically involves the condensation of suitable precursors under specific reaction conditions. One common method involves the reaction of 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate with an appropriate α,β-unsaturated ketone in glacial acetic acid . Another approach includes the use of 4,6-diamino-2-mercaptopyrimidine as a chelating agent for the preparation of metal-organic frameworks .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-Mercaptopyrimidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Conversion to amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 2-Mercaptopyrimidine-4-carbonitrile involves its interaction with molecular targets and pathways. In biological systems, it may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercaptopyridine-3-carbonitrile
  • 2-Mercaptopyridine-5-carbonitrile
  • 4,6-Diamino-2-mercaptopyrimidine

Uniqueness

2-Mercaptopyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to other similar compounds, it offers a unique combination of functional groups that can be exploited for various applications in research and industry .

Properties

CAS No.

1330755-49-1

Molecular Formula

C5H3N3S

Molecular Weight

137.16 g/mol

IUPAC Name

2-sulfanylidene-1H-pyrimidine-6-carbonitrile

InChI

InChI=1S/C5H3N3S/c6-3-4-1-2-7-5(9)8-4/h1-2H,(H,7,8,9)

InChI Key

SKEOFJGCGAOJAR-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=S)N=C1)C#N

Origin of Product

United States

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